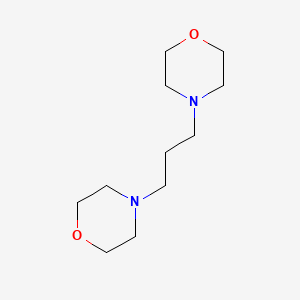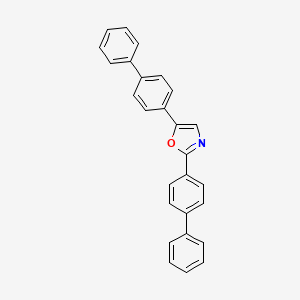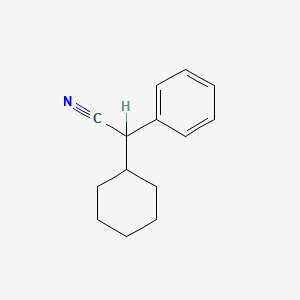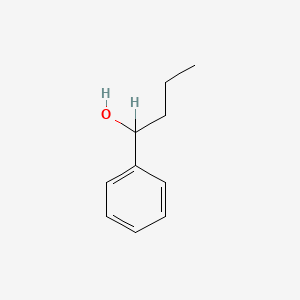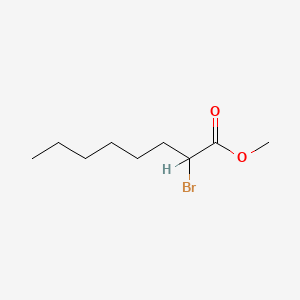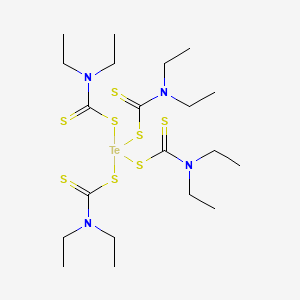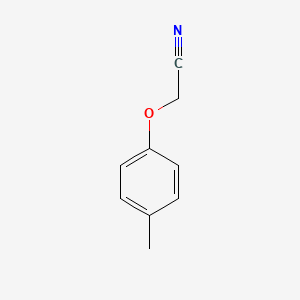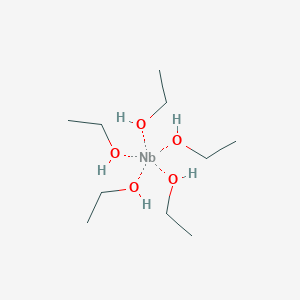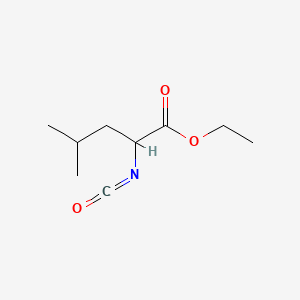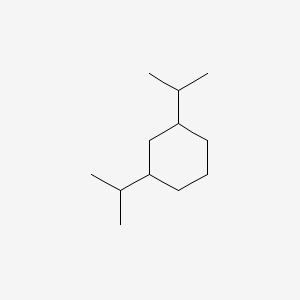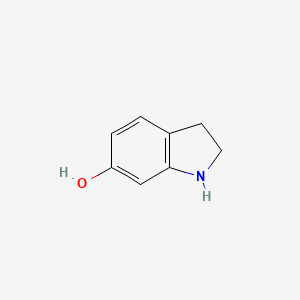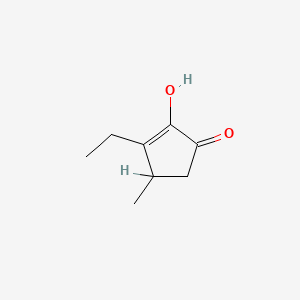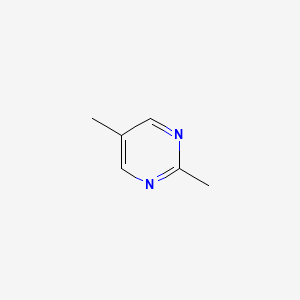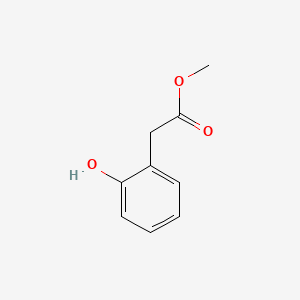
Methyl 2-(2-hydroxyphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 and is also known by its IUPAC name "methyl (2-hydroxyphenyl)acetate" .
Synthesis Analysis
The synthesis of “Methyl 2-(2-hydroxyphenyl)acetate” involves adding 2-hydroxyphenylacetic acid to a methanol solution containing thionyl chloride . The mixture is stirred at room temperature for 3 hours, then filtered. The reaction liquid is concentrated under reduced pressure to obtain a residue, which is dissolved in ether, washed with a sodium bicarbonate solution, and water .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-hydroxyphenyl)acetate” consists of a tetrazole ring and a phenol ring . The tetrazole ring is inclined to the phenol ring by 2.85 degrees .Physical And Chemical Properties Analysis
“Methyl 2-(2-hydroxyphenyl)acetate” is a white to pale-yellow to yellow-brown solid . It has a density of 1.181±0.06 g/cm3 , a melting point of 122-124℃ , a boiling point of 115-120℃ (0.3 Torr) , and a flash point of 110°C . Its vapor pressure is 0.00692mmHg at 25°C .Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 2-(2-hydroxyphenyl)acetate has been studied for its crystal structure properties. In one study, it was identified as a major product from a specific chemical reaction, highlighting its relevance in crystallography and materials science (Lee, Ryu, & Lee, 2017).
Organic Synthesis and Chemistry Education
The compound has been involved in organic synthesis experiments, such as its preparation through a Grignard reaction. This process not only demonstrates its role in synthetic organic chemistry but also serves as a practical application in enhancing students' interest and skills in scientific research and experimentation (Min, 2015).
Ionic Liquids and CO2 Capture
Research on ionic liquids for CO2 capture and natural gas sweetening has explored compounds like N-methyl-2-hydroxyethylammonium acetate. The study of these ionic liquids, including their high-pressure CO2 solubility, is significant for environmental applications and energy industries (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of methyl 2-(2-hydroxyphenyl)acetate have been synthesized for potential applications in drug development. For example, N-(2-Hydroxyphenyl)acetamide, a derivative, is an intermediate in the synthesis of antimalarial drugs. Studies have focused on the chemoselective acetylation and optimization of processes for synthesizing such intermediates (Magadum & Yadav, 2018).
Marine Biology and Pharmacology
In marine biology, compounds like 4-hydroxyphenethyl 2-(4-hydroxyphenyl)acetate have been isolated from marine fungi. These compounds are studied for their pharmacological properties, such as antioxidant activity and potential cytotoxicity against cancer cell lines (Wang, Tian, Hua, Lu, Sun, Wu, & Pei, 2009).
Polymer Science
The compound has been investigated in the context of polymer science. Studies have explored the polycondensation of related compounds, shedding light on the potential of methyl 2-(2-hydroxyphenyl)acetate derivatives in the development of new polymers and materials (Stagnaro, Costa, & Gandini, 2001).
Safety And Hazards
“Methyl 2-(2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
methyl 2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBSGGBDFJUSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176989 | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyphenyl)acetate | |
CAS RN |
22446-37-3 | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022446373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


